2,4-Dichloro-7-(2-fluoroethyl)-7H-pyrrolo[2,3-d]pyrimidine
Overview
Description
“2,4-Dichloro-7-(2-fluoroethyl)-7H-pyrrolo[2,3-d]pyrimidine” is a chemical compound. However, there is limited information available about this specific compound1234.
Synthesis Analysis
Unfortunately, there is no specific information available on the synthesis of “2,4-Dichloro-7-(2-fluoroethyl)-7H-pyrrolo[2,3-d]pyrimidine”. However, there are general methods for the synthesis of pyrimidine derivatives1567.Molecular Structure Analysis
The molecular structure of “2,4-Dichloro-7-(2-fluoroethyl)-7H-pyrrolo[2,3-d]pyrimidine” is not explicitly available. However, the structure of similar compounds, such as 2,4-dichloropyrimidine, is available34.Chemical Reactions Analysis
There is no specific information available on the chemical reactions of “2,4-Dichloro-7-(2-fluoroethyl)-7H-pyrrolo[2,3-d]pyrimidine”. However, pyrimidines are known to undergo various chemical reactions, including nucleophilic substitution1567.Physical And Chemical Properties Analysis
The physical and chemical properties of “2,4-Dichloro-7-(2-fluoroethyl)-7H-pyrrolo[2,3-d]pyrimidine” are not explicitly available. However, the properties of similar compounds, such as 2,4-dichloropyrimidine, are available3411.Scientific Research Applications
Synthesis and Antiviral Activities
- Antiviral Properties : A study synthesized novel 2,4-disubstituted-7-(2-deoxy-2-fluoro-beta-D-arabinofuranosyl)pyrrolo[2,3-d]pyrimidines, demonstrating significant in vitro anti-viral activities against human cytomegalovirus (HCMV), hepatitis B virus (HBV), and herpes simplex virus (HSV) (Bhattacharya et al., 1995).
Tuning Optical Properties
- Optical Properties : Research on 2,4-Bis(4-aryl-1,2,3-triazol-1-yl)pyrrolo[2,3-d]pyrimidines revealed their ability to tune the energy of frontier orbitals and enhance fluorescence quantum yield, which is significant for developing materials with specific optical properties (Bucevičius et al., 2015).
Nucleoside Synthesis and Reactivity
- Nucleoside Synthesis : A study focused on the synthesis of 7‐(β‐D‐Arabinofuranosyl)‐2, 4‐dichlor‐7H‐pyrrolo[2,3‐d]pyrimidin, providing insights into selective halogen exchange and the influence of glyconic protecting groups on the reactivity of the aglycone (Seela & Driler, 1984).
Antifolate Agents and Inhibitors
- Antifolate Agents : A study on classical and nonclassical 6-arylthio-2,4-diamino-5-ethylpyrrolo[2,3-d]pyrimidines as antifolates demonstrated their potential as dihydrofolate reductase (DHFR) inhibitors and as antitumor agents (Gangjee et al., 2007).
Safety And Hazards
The safety and hazards of “2,4-Dichloro-7-(2-fluoroethyl)-7H-pyrrolo[2,3-d]pyrimidine” are not explicitly available. However, the safety data sheet of similar compounds, such as 2,4-dichloropyrimidine, provides information on potential hazards121314.
Future Directions
There is no specific information available on the future directions of “2,4-Dichloro-7-(2-fluoroethyl)-7H-pyrrolo[2,3-d]pyrimidine”. However, research on pyrimidine derivatives is ongoing, and these compounds continue to attract interest due to their potential therapeutic applications1516.
properties
IUPAC Name |
2,4-dichloro-7-(2-fluoroethyl)pyrrolo[2,3-d]pyrimidine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H6Cl2FN3/c9-6-5-1-3-14(4-2-11)7(5)13-8(10)12-6/h1,3H,2,4H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XGJZRSSMPLGXDD-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN(C2=C1C(=NC(=N2)Cl)Cl)CCF | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H6Cl2FN3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
234.05 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2,4-Dichloro-7-(2-fluoroethyl)-7H-pyrrolo[2,3-d]pyrimidine |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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